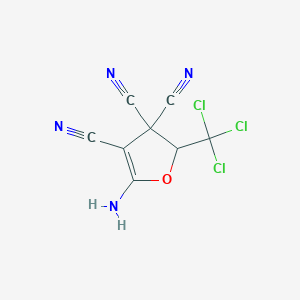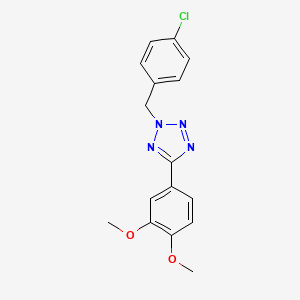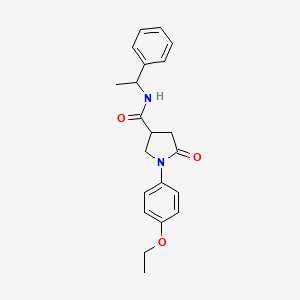
5-amino-2-(trichloromethyl)furan-3,3,4(2H)-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE is a synthetic organic compound that belongs to the class of nitriles. This compound is characterized by the presence of multiple cyano groups and a trichloromethyl group attached to a furan ring. Such compounds are often of interest in various fields of chemistry due to their unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE typically involves multi-step organic reactions. One possible route could involve the formation of the furan ring followed by the introduction of cyano and trichloromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The cyano and trichloromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies would be required to elucidate these pathways and identify the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other nitriles with cyano and trichloromethyl groups, such as:
- 2-AMINO-4,4-DICYANO-5-(DICHLOROMETHYL)-3(5H)-FURANYL CYANIDE
- 2-AMINO-4,4-DICYANO-5-(METHYL)-3(5H)-FURANYL CYANIDE
Uniqueness
The uniqueness of 2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE lies in its specific combination of functional groups and the resulting chemical properties. This could make it particularly useful in certain synthetic applications or as a research tool.
Propiedades
Fórmula molecular |
C8H3Cl3N4O |
|---|---|
Peso molecular |
277.5 g/mol |
Nombre IUPAC |
5-amino-2-(trichloromethyl)-2H-furan-3,3,4-tricarbonitrile |
InChI |
InChI=1S/C8H3Cl3N4O/c9-8(10,11)6-7(2-13,3-14)4(1-12)5(15)16-6/h6H,15H2 |
Clave InChI |
MFUNLHIYTKWUNU-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(OC(C1(C#N)C#N)C(Cl)(Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11085692.png)
![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11085696.png)

![3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11085704.png)
![1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]-](/img/structure/B11085710.png)
![N-cyclohexyl-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11085713.png)
![Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]-](/img/structure/B11085718.png)
![2-Amino-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11085722.png)
![3-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]propanenitrile](/img/structure/B11085727.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide](/img/structure/B11085735.png)

![methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B11085749.png)
![(1Z)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B11085750.png)
![(4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11085751.png)
